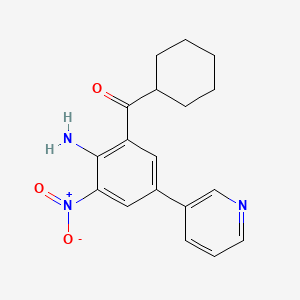
1-(3-Nitrobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrobenzyl)urea is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a urea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)urea can be synthesized through the reaction of 3-nitrobenzyl chloride with urea in the presence of a base. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Nitrobenzyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed:
Reduction: 1-(3-Aminobenzyl)urea.
Substitution: Various substituted benzylureas depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(3-Nitrobenzyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a photo-responsive molecule in biological systems.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon exposure to light.
Industry: Utilized in the production of polymers and coatings that respond to external stimuli such as light
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrobenzyl)urea involves its ability to undergo photochemical reactions. Upon exposure to light, the nitro group can be converted to a nitroso group, leading to the release of the urea moiety. This photochemical reaction can be harnessed to control the release of active compounds in drug delivery systems or to create photo-responsive materials .
Comparación Con Compuestos Similares
1-(2-Nitrobenzyl)urea: Similar structure but with the nitro group in the ortho position.
1-(4-Nitrobenzyl)urea: Similar structure but with the nitro group in the para position.
1-(3-Aminobenzyl)urea: Reduction product of 1-(3-Nitrobenzyl)urea
Uniqueness: this compound is unique due to its meta-nitro substitution, which influences its reactivity and photochemical properties. This positional isomerism can lead to different reaction pathways and applications compared to its ortho and para counterparts .
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
(3-nitrophenyl)methylurea |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |
Clave InChI |
JOQZPQFAWWRFDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8302803.png)





![2-[Methyl(methylsulfonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B8302865.png)




